molecular formula C14H7Cl3N2OS B2915670 3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide CAS No. 921081-72-3

3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2915670
CAS No.: 921081-72-3
M. Wt: 357.63
InChI Key: ZQCOJVNZTBFBPO-UHFFFAOYSA-N
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Description

3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule designed for research applications, primarily in the fields of oncology and neurodegenerative diseases. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with critical biological targets . The specific substitution pattern with chloro groups on both the benzothiazole and benzamide rings is strategically designed to optimize the molecule's electronic properties and binding affinity, which can be pivotal for modulating its interaction with target proteins . Compounds based on the benzothiazole structure have demonstrated significant potential in anticancer research. They have been investigated as inhibitors of key signaling pathways, such as the EGFR/PI3K/AKT/mTOR axis, which is crucial for cell proliferation and survival in various cancers . Related molecules have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in the G1 or G2/M phases in human cancer cell lines, suggesting a potential mechanism for this class of compounds . Furthermore, benzothiazole derivatives are of considerable interest in neurological research, particularly for tackling pathological protein aggregates associated with diseases like Alzheimer's and Parkinson's. Some small molecule benzothiazole and indole derivatives have been studied for their ability to target and disrupt fibrils of tau protein and α-synuclein, which are hallmarks of these conditions . The presence of the benzamide linkage, a common feature in many bioactive molecules, further enhances the drug-like properties of this compound and may contribute to its stability and specific interactions within enzymatic pockets . This makes this compound a valuable chemical tool for researchers exploring new therapeutic strategies in these critical areas of biomedical science.

Properties

IUPAC Name

3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2OS/c15-8-3-1-2-7(6-8)13(20)19-14-18-11-9(16)4-5-10(17)12(11)21-14/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCOJVNZTBFBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Amidation: The final step involves the reaction of the chlorinated benzothiazole with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions include substituted benzothiazole derivatives, oxidized or reduced forms of the compound, and hydrolyzed products.

Scientific Research Applications

3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antibacterial activity. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzamide-Benzothiazole Derivatives

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Structural Notes
3-Chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide (Target Compound) C₁₄H₇Cl₃N₂OS Cl (3 on benzamide); Cl (4,7 on benzothiazole) 366.64 Planar aromatic system with strong electron-withdrawing effects
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide C₁₀H₅ClF₂N₂OS Cl (5 on thiazole); F (2,4 on benzamide) 286.67 Fluorine substituents enhance polarity; forms hydrogen-bonded dimers
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide C₁₆H₁₄N₂O₃S OCH₃ (3,4 on benzamide) 314.36 Methoxy groups increase electron density; likely higher solubility in polar solvents
4-Chloro-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide C₁₄H₁₂ClN₃O₃S Cl (4), NO₂ (3 on benzamide); tetrahydro-benzothiazole 337.78 Nitro group enhances electrophilicity; saturated benzothiazole reduces aromaticity

Key Observations:

  • Electron Effects: The target compound’s chloro substituents create a strongly electron-deficient aromatic system compared to methoxy- or fluorine-substituted analogs. This may reduce solubility in polar solvents but enhance reactivity in electrophilic interactions .
  • Hydrogen Bonding: Unlike N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, which forms centrosymmetric dimers via N–H⋯N hydrogen bonds , the target compound’s lack of proton-donor groups (e.g., –NH₂) likely limits such interactions.
  • Ring Saturation: The tetrahydro-benzothiazole in introduces conformational flexibility, contrasting with the rigid aromatic benzothiazole in the target compound.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Melting Point (°C) Solubility Trends Spectral Data (Notable Peaks)
Target Compound Not reported Likely low (high Cl content) Predicted IR: ~1650 cm⁻¹ (C=O), ~750 cm⁻¹ (C–Cl)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine 271–272 (dec.) Low (decomposes) IR: 3235 cm⁻¹ (N–H), 1645 cm⁻¹ (C=N)
Bis(3-chloro-N-(diethylcarbamothioyl)benzamido) nickel(II) Not reported Insoluble in water; stable in DMSO XRD: Monoclinic P2₁/c, Ni(II) square planar geometry

Key Observations:

  • Thermal Stability: The decomposition temperature of (271–272°C) suggests that chloro- and sulfur-containing analogs may exhibit moderate thermal stability, a trait likely shared by the target compound.
  • Coordination Chemistry: Nickel complexes of benzamide derivatives (e.g., ) demonstrate square-planar geometries, implying that the target compound could act as a ligand for transition metals, though its coordination sites depend on substituent accessibility.

Biological Activity

3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Enzymes and Pathways

The primary targets of this compound include enzymes involved in bacterial cell wall synthesis and DNA replication. The compound inhibits the enzymatic activities of these targets, leading to the death of bacterial cells. It is believed to disrupt several biochemical pathways critical for bacterial survival and proliferation.

Pharmacokinetics

This compound exhibits good bioavailability and stability, similar to other benzothiazole derivatives. Its pharmacokinetic profile suggests efficient absorption and distribution within biological systems.

Biological Activity

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.67 µM
Escherichia coli31.25 µM
Salmonella typhimurium28 µg/mL
Candida albicans0.78–12.50 µM

These findings suggest that the compound may serve as a potential therapeutic agent for treating infections caused by these microorganisms .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that specific substituents on the benzothiazole ring enhance its cytotoxic effects against cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antibacterial Study : A recent study evaluated the efficacy of this compound against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as an alternative treatment for antibiotic-resistant infections .
  • Anticancer Research : Another study focused on the effects of this compound on human cancer cell lines. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its utility in cancer therapy .
  • Structure-Activity Relationship Analysis : Research has demonstrated that modifications in the chlorine substituents can significantly impact the biological activity of benzothiazole derivatives. The presence of electron-withdrawing groups at specific positions enhances both antibacterial and anticancer activities .

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